![molecular formula C27H23N3O3S B2380497 2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide CAS No. 902293-73-6](/img/no-structure.png)

2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

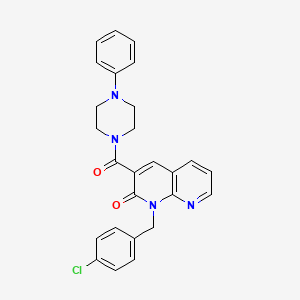

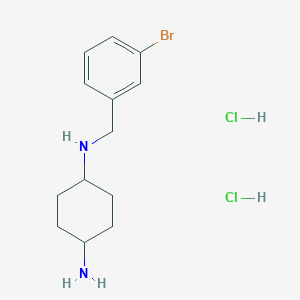

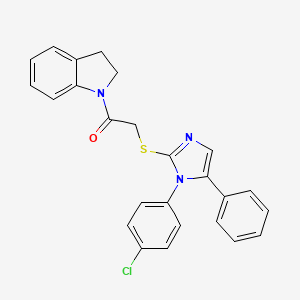

This compound is a complex organic molecule that contains several functional groups, including a benzothieno[3,2-d]pyrimidin-1(2H)-one, a benzyl group, and an acetamide group attached to a phenyl ring . These functional groups suggest that this compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the benzothieno[3,2-d]pyrimidin-1(2H)-one and benzyl groups. These planar structures often enable π-π stacking and π-π T-shaped interactions, which could be important in its interactions with other molecules .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The benzothieno[3,2-d]pyrimidin-1(2H)-one group could potentially undergo electrophilic aromatic substitution reactions, while the acetamide group could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall molecular structure. For example, the presence of the benzothieno[3,2-d]pyrimidin-1(2H)-one and benzyl groups could contribute to its lipophilicity, which could influence its solubility and permeability .Applications De Recherche Scientifique

Synthetic Methodology and Medicinal Chemistry

The synthesis of benzo[b][1,4]oxazepines from 2-aminophenols and alkynones in 1,4-dioxane at 100 °C provides a novel route to these rare benzoxazepine derivatives . Researchers have explored their potential as building blocks for drug discovery, especially in the context of medicinal chemistry. These compounds may exhibit interesting biological activities, making them valuable targets for drug development.

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-3-benzyl-4,6-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidine with N-(4-ethylphenyl)acetamide in the presence of a coupling agent.", "Starting Materials": [ "2-amino-3-benzyl-4,6-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidine", "N-(4-ethylphenyl)acetamide", "Coupling agent (e.g. EDC, HATU, DIC)" ], "Reaction": [ "To a stirred solution of 2-amino-3-benzyl-4,6-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidine (1.0 equiv) in dry DMF, add the coupling agent (1.2 equiv) and stir for 10 minutes.", "Add N-(4-ethylphenyl)acetamide (1.1 equiv) to the reaction mixture and stir for 24 hours at room temperature.", "Quench the reaction with water and extract the product with ethyl acetate.", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Purify the crude product by column chromatography using a suitable solvent system to obtain the desired product as a white solid." ] } | |

Numéro CAS |

902293-73-6 |

Nom du produit |

2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide |

Formule moléculaire |

C27H23N3O3S |

Poids moléculaire |

469.56 |

Nom IUPAC |

2-(3-benzyl-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl)-N-(4-ethylphenyl)acetamide |

InChI |

InChI=1S/C27H23N3O3S/c1-2-18-12-14-20(15-13-18)28-23(31)17-29-24-21-10-6-7-11-22(21)34-25(24)26(32)30(27(29)33)16-19-8-4-3-5-9-19/h3-15H,2,16-17H2,1H3,(H,28,31) |

Clé InChI |

XLNCRAXJHAQUFX-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)SC5=CC=CC=C53 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4,5-dihydro-1,3-thiazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]adamantane-1-carboxamide](/img/structure/B2380418.png)

![(2,2-Difluoroethyl)[(1-methyl-1H-imidazol-5-YL)methyl]amine](/img/structure/B2380427.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[(Z)-(dimethylamino)methylidene]-1H-indol-2-one](/img/structure/B2380432.png)